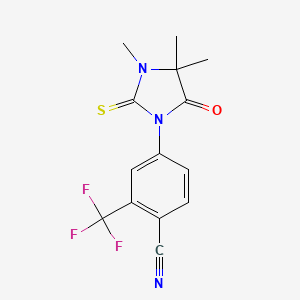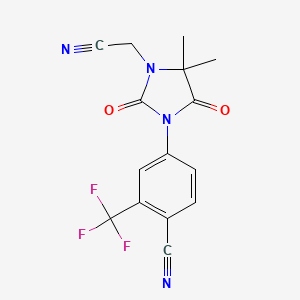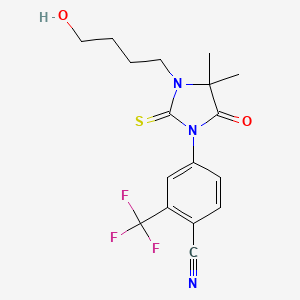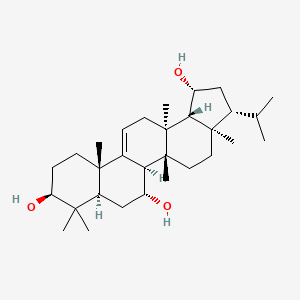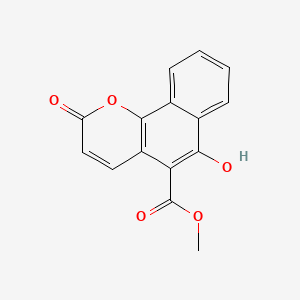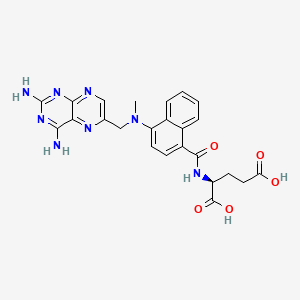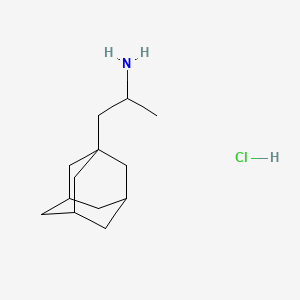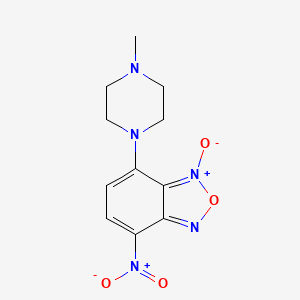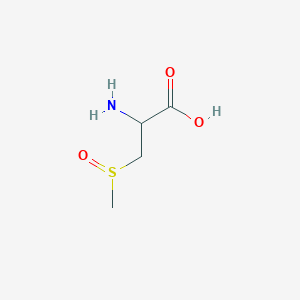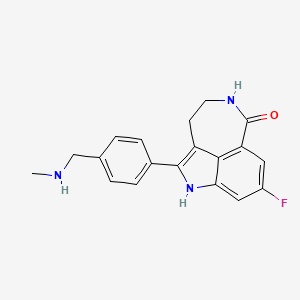
Rucaparib
Overview
Description
Rucaparib, sold under the brand name Rubraca, is a poly (ADP-ribose) polymerase (PARP) inhibitor used as an anti-cancer agent. It is a first-in-class pharmaceutical drug targeting the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1). This compound is taken orally and is primarily used for the treatment of ovarian and prostate cancers .
Mechanism of Action
Target of Action
Rucaparib primarily targets the poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair . This compound is particularly effective in cancer cells with mutations in the BRCA1 and BRCA2 genes , which are involved in DNA damage repair .
Mode of Action
This compound inhibits the activity of PARP enzymes . This inhibition prevents the repair of DNA damage in cancer cells, leading to an accumulation of DNA damage . This compound’s unique effect, known as synthetic lethality, is observed when it targets genetically-mutated cancer cells that lack a DNA repair mechanism . This leads to cancer cell death and reduces tumor growth .
Biochemical Pathways
This compound affects the DNA repair pathway by inhibiting PARP enzymes . This inhibition disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA mutations, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death .
Pharmacokinetics
This compound has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . This compound is eliminated through both metabolism and excretion . A mass balance analysis indicated almost a complete dose recovery of this compound over 12 days, with metabolism, renal, and hepatic excretion as the elimination routes .
Result of Action
The inhibition of PARP enzymes by this compound leads to an accumulation of DNA damage in cancer cells . This accumulation of DNA damage, particularly in cells with BRCA mutations, leads to cell death and a reduction in tumor growth .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of BRCA mutations in the cancer cells significantly enhances the drug’s effectiveness . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, the presence of other diseases, and the use of other medications . .
Biochemical Analysis
Cellular Effects
Rucaparib has significant effects on various types of cells and cellular processes. It primarily targets cancer cells with homologous recombination deficiency, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP enzymes, this compound disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and cell death . This inhibition also affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PARP enzymes, which play a critical role in DNA repair. By binding to the catalytic domain of PARP-1, PARP-2, and PARP-3, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in cell death through synthetic lethality. Additionally, this compound may also affect other cellular processes, such as gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has moderate oral bioavailability and can be dosed with or without food . Steady-state plasma concentrations are achieved after continuous twice-daily dosing for a week . Over time, this compound accumulates in plasma, leading to increased exposure and potential long-term effects on cellular function . The stability and degradation of this compound have been studied, with a mass balance analysis indicating almost complete dose recovery over 12 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased tumor growth inhibition and reduced PAR levels in mouse plasma and tumors . Higher exposure to this compound is also associated with increased toxicity, particularly hematological toxicity . In animal models, dose-dependent changes in clinical efficacy and safety endpoints have been observed, highlighting the importance of optimizing dosage to balance efficacy and toxicity .
Metabolic Pathways
This compound is metabolized through various pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation . Seven metabolites have been identified, with M324 being the most abundant . This compound is eliminated through both metabolism and excretion, with renal and hepatic excretion as the primary routes . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450 (CYP) 1A2, CYP3As, CYP2C9, and CYP2C19 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In vitro studies have shown that this compound inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 . The steady-state volume of distribution of this compound ranges from 113 to 262 liters following a single intravenous dose . In human plasma, this compound exhibits 70% protein binding at therapeutic concentrations . These transport and distribution mechanisms influence the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA repair mechanisms. By inhibiting PARP enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death . The subcellular localization of this compound is influenced by its interactions with PARP enzymes and other biomolecules involved in DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rucaparib is synthesized through a multi-step process involving several intermediates. The key steps include the formation of the core structure, followed by functional group modifications to achieve the final compound. The process typically involves the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the reactions and achieve the desired product. The final product is then purified and formulated into a pharmaceutically acceptable form .
Chemical Reactions Analysis
Types of Reactions
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to achieve the desired pharmacological properties .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound include its intermediates and final active pharmaceutical ingredient. These products are characterized and purified to ensure their suitability for therapeutic use .
Scientific Research Applications
Rucaparib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying PARP inhibition and DNA repair mechanisms. In biology, this compound is used to investigate the role of PARP enzymes in cellular processes and disease states .
In medicine, this compound is primarily used for the treatment of ovarian and prostate cancers. It has shown significant efficacy in patients with BRCA mutations, making it a valuable therapeutic option for these conditions . Additionally, this compound is being explored for its potential use in other cancer types and combination therapies .
Comparison with Similar Compounds
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Similar Compounds
Olaparib: Another PARP inhibitor used for the treatment of ovarian and breast cancers.
Niraparib: Used for the treatment of ovarian cancer, niraparib has shown efficacy in patients with and without BRCA mutations.
Talazoparib: Known for its potent PARP trapping ability, talazoparib is used for the treatment of breast cancer.
Uniqueness of Rucaparib
This compound’s uniqueness lies in its specific pharmacokinetic profile and its efficacy in treating both ovarian and prostate cancers. Its ability to target cancer cells with BRCA mutations makes it a valuable addition to the therapeutic options available for these conditions .
Properties
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
283173-50-2 | |
| Record name | Rucaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rucaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


